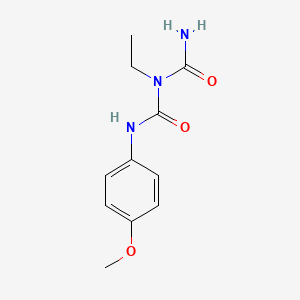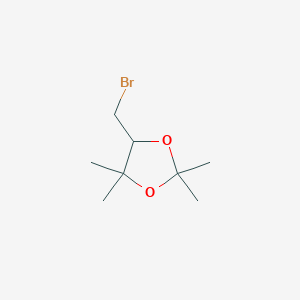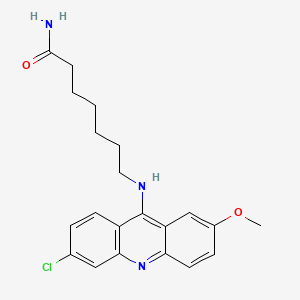
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- is a compound belonging to the class of acridines. This compound is characterized by the presence of a heptanamide group attached to an acridine moiety, which is further substituted with a chloro group at position 6 and a methoxy group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- typically involves the reaction of 6,9-dichloro-2-methoxyacridine with heptanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridine derivatives
Aplicaciones Científicas De Investigación
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential antimalarial and anticancer properties. .
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting transcription and replication processes. The compound binds to DNA through π-π stacking interactions between the acridine moiety and the base pairs of DNA. This binding can lead to the inhibition of various enzymes involved in DNA metabolism, such as topoisomerases .
Comparación Con Compuestos Similares
Similar Compounds
Quinacrine: A compound with similar acridine structure, used as an antimalarial and anticancer agent.
Acridine Orange: A fluorescent dye used for staining nucleic acids in biological research.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
Uniqueness
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptanamide group enhances its solubility and bioavailability compared to other acridine derivatives. Additionally, the chloro and methoxy substituents contribute to its stability and reactivity in various chemical reactions .
Propiedades
Número CAS |
77420-93-0 |
|---|---|
Fórmula molecular |
C21H24ClN3O2 |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
7-[(6-chloro-2-methoxyacridin-9-yl)amino]heptanamide |
InChI |
InChI=1S/C21H24ClN3O2/c1-27-15-8-10-18-17(13-15)21(16-9-7-14(22)12-19(16)25-18)24-11-5-3-2-4-6-20(23)26/h7-10,12-13H,2-6,11H2,1H3,(H2,23,26)(H,24,25) |
Clave InChI |
LJJUFAYFGLIRMQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
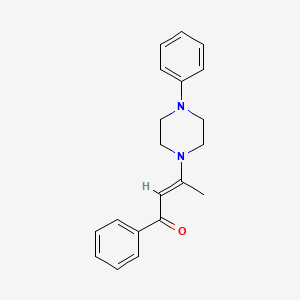
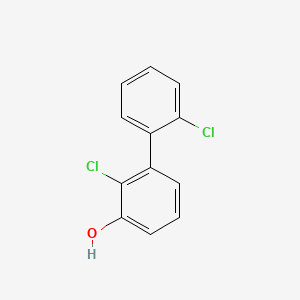
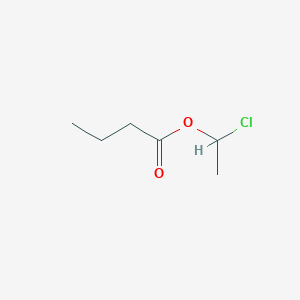

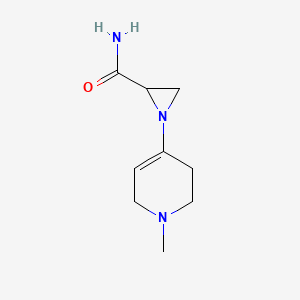
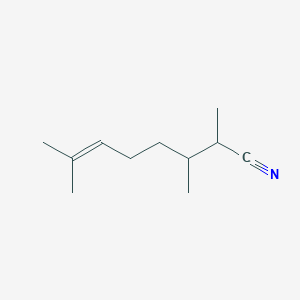
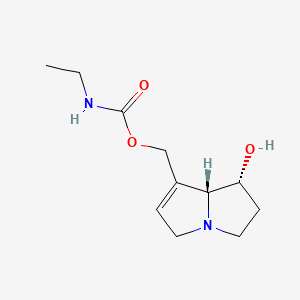
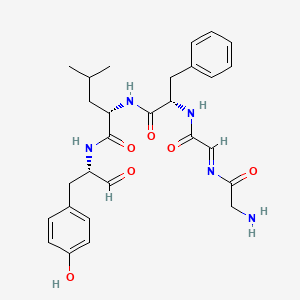

![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
